molecular formula C20H19N7O2S B2487701 N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1448077-64-2

N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2487701
CAS No.: 1448077-64-2
M. Wt: 421.48
InChI Key: NYUOAQVOSJBLGH-UHFFFAOYSA-N
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Description

N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its structure integrates multiple pharmacophores, including a 1,2,4-triazolone core, a thiophene ring, and a 1,2,3-triazole carboxamide group, which are known to confer high-affinity binding to enzyme active sites. The 1,2,4-triazol-5-one moiety is a well-established bioisostere for carboxylic acids, amides, and esters, often employed to enhance metabolic stability and improve pharmacokinetic properties in lead compounds [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7588011/]. This compound is primarily investigated for its potential as a protein kinase inhibitor, with structural analogs showing potent activity against various kinase targets implicated in oncology and inflammatory diseases. The presence of the cyclopropyl group adjacent to the triazolone ring is a strategic feature that can restrict molecular conformation and modulate electronic properties, potentially leading to increased selectivity and potency. Researchers utilize this compound as a key intermediate or a novel chemical probe to study cellular signaling pathways, to investigate structure-activity relationships (SAR) in inhibitor design, and to serve as a starting point for the synthesis of more complex targeted therapeutics. Its unique hybrid structure makes it a valuable asset for high-throughput screening campaigns and for exploring new chemical space in the quest for first-in-class therapeutic agents.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2S/c28-19(16-13-22-27(23-16)15-5-2-1-3-6-15)21-10-11-25-20(29)26(14-8-9-14)18(24-25)17-7-4-12-30-17/h1-7,12-14H,8-11H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUOAQVOSJBLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and α-cyano esters for aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopropyl moiety can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity:
The presence of the triazole ring in the compound is associated with significant antifungal properties. Triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and leading to cell death in susceptible organisms. Studies have demonstrated that derivatives of this compound exhibit potent antifungal activity against various pathogenic fungi .

2. Antibacterial Properties:
Research indicates that compounds containing triazole structures can also possess antibacterial activities. This compound's unique molecular architecture allows it to interact with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth. Preliminary studies suggest promising results against a range of bacterial pathogens .

3. Anticancer Potential:
Recent investigations have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. For instance, certain derivatives have shown significant growth inhibition against various cancer cell lines such as OVCAR-8 and SNB-19 . The mechanism of action may involve interference with cellular signaling pathways critical for cancer cell survival.

4. Drug Development:
The compound serves as a scaffold for the development of new therapeutic agents. Its diverse functional groups allow for modifications that can enhance biological activity or target specificity. Researchers are exploring analogs of this compound for improved efficacy and reduced toxicity in clinical applications .

Case Studies

Case Study 1: Antifungal Evaluation
In a study evaluating the antifungal activity of various triazole derivatives, N-{2-[4-cyclopropyl-5-oxo...]} was tested against Candida albicans and Aspergillus niger. The results indicated a significant reduction in fungal growth at low concentrations compared to standard antifungal agents .

Case Study 2: Anticancer Research
A series of derivatives based on this compound were synthesized and tested for anticancer activity against several human cancer cell lines. Notably, one derivative exhibited over 85% growth inhibition in OVCAR-8 cells at a concentration of 10 µM, showcasing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Heterocyclic Core Variations

Compound Class Core Structure Key Substituents Synthesis Yield (%) Characterization Methods
Target Compound (This Work) 1,2,4-Triazolone + 1,2,3-Triazole Cyclopropyl, thiophen-2-yl, phenyl N/A NMR, IR, potential XRD
Benzothiazole Carboxamides () Benzothiazole + Thiazolidinone Chlorophenyl, difluorophenyl 37–70 NMR, IR
Isoxazole-Carboxamide () Isoxazole + Thiophene Methylthiophene, diethylaminophenyl 45–70 NMR, automated chromatography

Key Observations :

  • Triazole vs.
  • Thiophene vs. Chlorophenyl : Thiophene’s electron-rich sulfur atom may enhance metabolic stability compared to halogenated phenyl groups, which are prone to oxidative dehalogenation .

Bioisosteric Design Strategies

Fragment-based approaches () suggest replacing the thiophene with furan (oxygen analog) or optimizing the triazolone’s cyclopropyl group with sp³-rich bicyclic systems (e.g., bicyclo[2.2.1]heptane) to enhance solubility .

Research Findings and Implications

  • Synthetic Challenges : Low yields in halogenated analogs () highlight the need for optimized coupling conditions (e.g., microwave-assisted synthesis).
  • Computational Tools : Tools like SimilarityLab () could identify commercial analogs (e.g., thiophene-to-benzothiazole swaps) for rapid SAR exploration.

Biological Activity

N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that combines multiple bioactive motifs, including triazole and thiophene rings, which may enhance its pharmacological profile.

Chemical Structure and Properties

The compound's molecular formula is C22H23N5O2SC_{22}H_{23}N_{5}O_{2}S with a molecular weight of approximately 421.52 g/mol. Its structure includes various functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC22H23N5O2SC_{22}H_{23}N_{5}O_{2}S
Molecular Weight421.52 g/mol
Notable FeaturesContains triazole and thiophene moieties

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it has been associated with antifungal and antibacterial activities in various derivatives.

Anticancer Potential

Research has demonstrated the anticancer potential of related compounds through screening against various cancer cell lines. For instance, compounds with similar structural motifs have shown cytotoxic effects on MCF7 breast cancer spheroids, indicating a potential for further investigation into this compound's efficacy as an anticancer agent .

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the triazole moiety may interfere with fungal cell wall synthesis or bacterial protein synthesis pathways. Additionally, the thiophene ring may contribute to the modulation of enzyme activity involved in these processes.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole]ethyl}-2-(phenyl)triazole derivatives:

  • Antifungal Screening : A study evaluated various triazole derivatives against pathogenic fungi such as Candida albicans and Aspergillus niger, highlighting the importance of structural modifications in enhancing antifungal activity .
  • Anticancer Activity : A multicenter study screened a library of compounds on multicellular spheroids derived from different cancer types. The results indicated promising cytotoxicity profiles for several triazole-based compounds .
  • Inhibitory Effects on Enzymes : Research has indicated that certain derivatives can act as inhibitors of key enzymes involved in cancer metabolism and proliferation pathways .

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